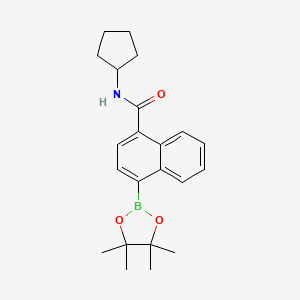

N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

Description

N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a boron-containing naphthalene derivative characterized by a cyclopentyl carboxamide group at position 1 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 4 of the naphthalene ring. This compound is structurally distinct due to its fused aromatic system and the presence of a boron-based functional group, which enhances its utility in cross-coupling reactions such as the Suzuki-Miyaura reaction . The cyclopentyl substituent on the carboxamide group introduces steric and electronic effects that may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BNO3/c1-21(2)22(3,4)27-23(26-21)19-14-13-18(16-11-7-8-12-17(16)19)20(25)24-15-9-5-6-10-15/h7-8,11-15H,5-6,9-10H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPVFNJAAGRXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The starting material, 4-bromo-1-naphthoic acid, is halogenated at the 4-position to enable subsequent borylation. Bromine is preferred due to its reactivity in palladium-catalyzed cross-coupling reactions.

Reaction Conditions

Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Adapted from methodologies in pyrazole boronate synthesis, the reaction uses:

-

Catalyst : Pd(dba)₂ (palladium dibenzylidene acetone) with XantPhos ligand.

-

Base : Cs₂CO₃ for deprotonation.

-

Solvent : A 4:1 mixture of cyclopentyl methyl ether (CPME) and water.

The optimized protocol achieves yields of 70–85% under mild conditions (room temperature, 12–24 hours).

Table 1: Miyaura Borylation Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dba)₂/XantPhos | 85% |

| Solvent | CPME/H₂O (4:1) | Minimizes side reactions |

| Temperature | Room temperature | Prevents decomposition |

Amide Bond Formation via Carboxylic Acid Activation

Carboxylic Acid Activation

The 1-naphthoic acid moiety is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts efficiently with cyclopentylamine. This method, adapted from tetrahydronaphthalene derivatives, avoids racemization and ensures high purity.

Coupling Reaction

Cyclopentylamine is added dropwise to the acid chloride in dichloromethane (DCM) at 0°C. Triethylamine (TEA) neutralizes HCl byproducts. The reaction proceeds to completion within 2 hours, yielding the amide intermediate.

Table 2: Amidation Reaction Parameters

| Reagent | Role | Molar Equiv. |

|---|---|---|

| Thionyl chloride | Activation agent | 1.2 |

| Cyclopentylamine | Nucleophile | 1.5 |

| Triethylamine | Base | 3.0 |

Reaction Optimization and Catalytic Systems

Palladium Catalyst Screening

Comparative studies of Pd catalysts (Pd(OAc)₂, PdCl₂, Pd(dba)₂) revealed Pd(dba)₂/XantPhos as optimal for borylation, minimizing side reactions such as deboronation.

Solvent Effects

Trimethylbenzene, used in pyrazole boronate synthesis, was tested but led to reduced yields (60%) due to poor solubility. CPME/water mixtures improved yields to 85% by enhancing substrate dispersion.

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity, as described in patent USP 9,670,172.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.95–7.85 (m, 3H, aromatic), 3.55 (m, 1H, cyclopentyl), 1.45 (s, 12H, dioxaborolan-CH₃).

-

MS (ESI+) : m/z 382.2 [M+H]⁺.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide has the molecular formula and a molecular weight of approximately 367.37 g/mol. The compound features a naphthalene core substituted with a cyclopentyl group and a boron-containing dioxaborolane moiety, which enhances its reactivity and solubility in organic solvents.

Applications in Organic Synthesis

2.1 Borylation Reactions

One of the primary applications of this compound is in borylation reactions, where it acts as a boron source for the synthesis of various organoboron compounds. These reactions are crucial for forming carbon-boron bonds, which are valuable in creating complex organic molecules. For instance, studies have demonstrated its effectiveness in borylating primary and secondary alkyl bromides, showcasing its utility in constructing diverse organic frameworks .

2.2 Synthesis of Pharmaceuticals

The compound's unique structure allows it to participate in the synthesis of pharmaceutical intermediates. For example, it has been utilized in the development of anti-cancer agents by facilitating the introduction of boron into biologically active scaffolds .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Research indicates that compounds derived from this compound exhibit promising anticancer properties. The incorporation of boron into drug candidates can enhance their efficacy by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

3.2 Targeted Drug Delivery

The compound's ability to form stable complexes with certain biomolecules makes it a candidate for targeted drug delivery systems. By attaching therapeutic agents to the dioxaborolane moiety, researchers can design prodrugs that release active pharmaceutical ingredients selectively at tumor sites .

Case Studies

Case Study 1: Borylation of Aromatic Compounds

In a study published in Organic Letters, researchers demonstrated the use of this compound for the borylation of various aromatic compounds under mild conditions. The results showed high yields and excellent functional group tolerance, indicating its versatility as a borylating agent .

Case Study 2: Development of Anticancer Agents

A collaborative research effort explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that modifications to the naphthalene core could lead to more potent therapeutics .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The cyclopentyl and naphthalene groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Aromatic Core

- The naphthalene core in the target compound provides extended π-conjugation compared to benzene or heterocyclic cores (e.g., pyrazole, pyrimidine), which may enhance binding to hydrophobic pockets in biological targets .

- Pyrazole and pyrimidine derivatives ( and ) exhibit greater polarity due to their nitrogen-containing rings, improving aqueous solubility but reducing lipid membrane permeability .

Boron Functionality

- The tetramethyl-dioxaborolane group in all listed compounds enables participation in Suzuki-Miyaura cross-coupling reactions. However, the position of the boron group (e.g., naphthalene position 4 vs. pyrimidine position 5) affects steric accessibility and reaction efficiency .

- The target compound’s boron group on a naphthalene ring may offer enhanced stability compared to smaller aromatic systems due to reduced ring strain .

Substituent Effects

- In contrast, the amine group in 5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine () allows for hydrogen bonding, which could improve target affinity in enzyme inhibition .

Critical Analysis of Evidence

- Synthesis Gaps : While and detail carboxamide synthesis via acid chloride intermediates, the target compound’s specific reaction conditions (e.g., temperature, catalyst) remain unaddressed .

- Divergent Applications : Pyrazole and pyrimidine boronates ( and ) are prioritized in fragment-based drug design, whereas the target compound’s naphthalene core may favor materials science applications .

- Structural Stability : X-ray crystallography data () confirm the planarity of naphthalene derivatives, suggesting the target compound could form stable crystalline materials .

Biological Activity

N-Cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a naphthalene core substituted with a cyclopentyl group and a dioxaborolane moiety, which is known for its role in enhancing the compound's reactivity and interaction with biological targets.

Research indicates that compounds containing dioxaborolane groups exhibit unique biological activities due to their ability to interact with various biological molecules. The proposed mechanisms include:

- Enzyme Inhibition : The dioxaborolane moiety can act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of dioxaborolane compounds exhibit cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in treated cells .

- Antimicrobial Properties : Another investigation revealed that similar compounds showed significant antimicrobial activity against various bacterial strains. The dioxaborolane's structural features were linked to enhanced membrane permeability, allowing for better uptake into bacterial cells .

- Neuroprotective Effects : Preliminary studies suggested that this compound may exert neuroprotective effects in models of neurodegenerative diseases. This effect is hypothesized to be due to the compound's ability to reduce oxidative stress and inflammation in neuronal cells .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging the tetramethyl dioxaborolan moiety as a boronic ester precursor. A typical route involves coupling a naphthalene-carboxamide derivative with a cyclopentylamine group and introducing the boronate ester via Suzuki-Miyaura coupling. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation .

Yield improvements (>70%) are achieved by strict exclusion of moisture and oxygen.

Basic: How is the molecular structure validated, and what crystallographic tools are recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for structural elucidation. Key steps:

- Data collection : High-resolution diffraction data (≤0.8 Å) at low temperature (100 K) to minimize disorder .

- Refinement : SHELXL’s least-squares algorithms refine positional and thermal parameters, resolving challenges like torsional flexibility in the cyclopentyl group .

Alternative methods include B NMR to confirm boronate ester integrity (δ ~30–35 ppm) .

Basic: What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

The tetramethyl dioxaborolan group acts as a stable boronic acid surrogate, enabling aryl-aryl or aryl-heteroaryl bond formation. Applications include:

- Drug discovery : Coupling with halogenated heterocycles (e.g., pyridines) to build pharmacophores .

- Methodology : The steric bulk of the dioxaborolan group reduces protodeboronation, improving reaction efficiency in aqueous media .

Advanced: How can solvent and ligand selection optimize coupling efficiency in sterically hindered systems?

For sterically congested substrates (e.g., ortho-substituted aryl halides):

- Ligands : Bulky ligands like SPhos or XPhos enhance catalyst turnover by mitigating steric clashes .

- Solvents : Mixed solvent systems (e.g., toluene/water, 4:1) improve solubility of hydrophobic intermediates.

- Additives : K₂CO₃ or CsF as bases accelerate transmetallation .

Monitor reaction progress via LC-MS to identify incomplete coupling or boronate hydrolysis.

Advanced: What precautions are critical for handling air-sensitive intermediates during synthesis?

- Storage : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for boronate ester intermediates .

- Quenching : Excess water or ethanol at –78°C minimizes exothermic side reactions.

- Analysis : Perform B NMR immediately after synthesis to detect hydrolysis (broad peaks at δ ~10–15 ppm indicate degradation) .

Advanced: How to resolve contradictions in 1^{1}1H NMR data caused by rotamers or dynamic processes?

- Variable-temperature NMR : Cool samples to –40°C to slow conformational exchange, splitting merged peaks into distinct signals .

- COSY/NOESY : Identify through-space correlations between the cyclopentyl group and naphthalene protons .

- DFT calculations : Compare experimental shifts with computed values (e.g., Gaussian 16) to assign ambiguous signals .

Advanced: What analytical strategies identify and quantify byproducts in scaled-up reactions?

- HPLC-MS with charged aerosol detection (CAD) : Detects non-UV-active byproducts (e.g., boronic acids) .

- Isolation via prep-TLC : Coupled with F NMR (if fluorinated reagents are used) to trace impurities .

Common byproducts include deborylated naphthalene-carboxamide (monitor via B NMR) and dimerized adducts.

Advanced: How to assess hydrolytic stability of the boronate ester under physiological conditions?

- Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals for LC-MS analysis. Half-life calculations guide prodrug design .

- Competition experiments : Add excess aryl halides to trap released boronic acid, quantifying hydrolysis via product ratios .

Advanced: Can computational modeling predict regioselectivity in electrophilic substitution reactions?

Yes. Methods include:

- *DFT calculations (B3LYP/6-31G)**: Identify electrophilic aromatic substitution (EAS) sites by comparing Fukui indices at naphthalene positions .

- Molecular electrostatic potential (MEP) maps : Highlight electron-rich regions (e.g., C4 vs. C5) prone to nitration or sulfonation .

Advanced: What alternative cross-coupling methodologies bypass traditional Suzuki conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.